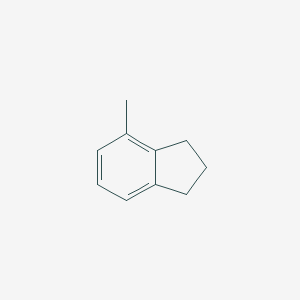

4-methyl-2,3-dihydro-1H-indene

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2,3-dihydro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12/c1-8-4-2-5-9-6-3-7-10(8)9/h2,4-5H,3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNNSODHYZXCEJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCCC2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7073931 | |

| Record name | 4-Methylindan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

824-22-6 | |

| Record name | 2,3-Dihydro-4-methyl-1H-indene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=824-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylindan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000824226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylindan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylindan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.386 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLINDAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XB2R8T53C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for 4 Methyl 2,3 Dihydro 1h Indene and Substituted 2,3 Dihydro 1h Indenes

Gold-Catalyzed Intramolecular Hydroalkylation Approaches

A novel and efficient pathway to polysubstituted indenes involves the gold-catalyzed intramolecular hydroalkylation of ynamides. nih.gov This method stands out for its mild reaction conditions and the generation of densely functionalized indene (B144670) cores that are amenable to further chemical modification. nih.gov

Ynamide Precursor Synthesis and Cyclization

Ynamides, which feature a triple bond directly attached to a nitrogen atom bearing an electron-withdrawing group, are versatile building blocks in organic synthesis. sioc-journal.cntaylorfrancis.com Their unique electronic properties, balancing reactivity and stability, make them ideal precursors for a variety of transformations. sioc-journal.cn The synthesis of the required ynamide precursors can be achieved through several established methods, including copper-mediated coupling of amides with alkynyl bromides or from 1,1-dibromo-1-alkenes. nih.gov

The core of the indene synthesis is a gold-catalyzed cyclization. nih.gov The process is initiated by the activation of the ynamide's alkyne by a gold catalyst, leading to the formation of a highly reactive gold-keteniminium ion intermediate. nih.govacs.org This electrophilic species then undergoes a nih.govnih.gov-hydride shift, which is considered the rate-determining step, followed by a subsequent cyclization to form the five-membered ring of the indene scaffold. nih.govacs.org This sequence of events, a formal intramolecular hydroalkylation, provides a direct route to 2-amino-indenes. acs.org

A plausible mechanistic pathway involves the following key steps:

Activation: The gold catalyst coordinates to the alkyne of the ynamide, forming a gold-keteniminium ion. nih.govencyclopedia.pub

nih.govnih.gov-Hydride Shift: A hydride transfer from a benzylic position occurs, generating a carbocationic gold adduct. nih.govacs.org

Cyclization: The vinyl-gold moiety intramolecularly adds to the carbocation, forming the indene ring. nih.gov

Protodeauration: Loss of a proton followed by protodeauration regenerates the gold catalyst and yields the final indene product. nih.gov

Catalyst Systems and Optimization (e.g., AuCl₃, NHC-Au complexes)

The choice of the gold catalyst system is critical for the efficiency and selectivity of the intramolecular hydroalkylation. N-heterocyclic carbene (NHC)-gold(I) complexes, such as [IPrAuCl]/AgSbF₆ and IPrAuNTf₂, have proven to be particularly effective. acs.orgnih.govbeilstein-journals.org These catalysts offer high activity and selectivity under mild conditions, often at room temperature in solvents like dichloromethane (B109758). acs.orgnih.gov

The strong donating character of the NHC ligand stabilizes the gold(I) center and facilitates the crucial protodeauration step. mdpi.com The robustness of the NHC-Au bond also allows for a wider range of reaction temperatures without significant catalyst decomposition. mdpi.com While gold(III) complexes like AuCl₃ can also catalyze such reactions, they have generally been found to be less effective than their gold(I) counterparts. mdpi.com Optimization of the catalyst system often involves screening different NHC ligands and counteranions to achieve the best results for a specific substrate. mdpi.com

| Catalyst System | Typical Reaction Conditions | Key Advantages |

| IPrAuNTf₂ | Dichloromethane, Room Temperature, Overnight | High efficiency, mild conditions, user-friendly. acs.org |

| [IPrAuCl]/AgBF₄ | 1,2-dichloroethane, 25 °C | High catalytic activity and selectivity. nih.gov |

| PPh₃AuCl/AgSbF₆ | - | Promotes Friedel–Crafts type addition. beilstein-journals.org |

Stereochemical Control in Indene Formation

The gold-catalyzed hydroalkylation of chiral ynamides offers a promising avenue for the synthesis of optically enriched indenes. nih.gov When chiral oxazolidinone-derived ynamides are used as precursors, the resulting indenes can be obtained with a degree of stereocontrol. nih.gov The chiral information from the ynamide precursor is transferred during the cyclization process, influencing the stereochemistry of the final product. acs.org This approach provides access to chiral indene scaffolds which are valuable in asymmetric synthesis and as ligands in organometallic chemistry. nih.govnih.gov

Post-Functionalization via Hydrogenation to 2,3-Dihydro-1H-indene Core

The indene derivatives synthesized through gold-catalysis often contain an exocyclic double bond which can be selectively reduced to form the corresponding 2,3-dihydro-1H-indene (indane) core. This hydrogenation step is a crucial post-functionalization strategy to access the saturated bicyclic system. nih.gov

Selective Reduction of Exocyclic Double Bonds

Catalytic hydrogenation is a common and effective method for the reduction of carbon-carbon double bonds. masterorganicchemistry.com For the selective reduction of the exocyclic double bond in substituted indenes without affecting the aromatic ring, palladium on carbon (Pd/C) is a widely used and efficient catalyst. masterorganicchemistry.comresearchgate.net The reaction typically proceeds via syn-addition of hydrogen to the less sterically hindered face of the double bond. masterorganicchemistry.com This method allows for the clean conversion of the indene to the desired 2,3-dihydro-1H-indene derivative. nih.gov

Catalyst Loading and Solvent Effects (e.g., Pd/C in Ethanol)

The efficiency of the hydrogenation reaction is influenced by several factors, including catalyst loading and the choice of solvent. A typical procedure involves using a catalytic amount of Pd/C in a protic solvent like ethanol (B145695) under a hydrogen atmosphere. nih.gov

Catalyst Loading: The amount of Pd/C catalyst can be optimized to ensure complete and efficient reduction. While specific loadings depend on the substrate, typical values range from catalytic amounts up to stoichiometric equivalents in more challenging reductions.

Solvent Effects: The solvent can significantly impact the rate and selectivity of heterogeneous catalytic hydrogenation. researchgate.netrsc.org Protic solvents like ethanol are often preferred as they can act as proton donors and influence the catalyst's surface properties. rsc.org The solubility of hydrogen in the solvent is also a crucial factor. rsc.org Studies have shown that for some hydrogenation reactions, the hydrogen-bond-donating capability of the solvent can correlate with the reaction rate. rsc.org Water has also been shown to be a highly effective solvent in certain selective hydrogenations. rsc.org

| Catalyst | Solvent | Key Considerations |

| Pd/C | Ethanol | Widely used, efficient for selective reduction of exocyclic double bonds. nih.govmasterorganicchemistry.com |

| Pd(OH)₂ | - | Alternative palladium catalyst. nih.gov |

| Raney Ni | Methanol (B129727), Water | Active catalyst, may require harsher conditions. nih.gov |

| PtO₂ | - | Platinum-based catalyst, can be effective. nih.gov |

Dehydration of Indan-1-ols to Indene Derivatives

The dehydration of indan-1-ols represents a crucial step in the synthesis of indene derivatives. This elimination reaction can proceed through either an intramolecular pathway, yielding the desired indene, or an intermolecular route, which results in the formation of byproducts like di-1-indanyl ether. conicet.gov.ar The choice of catalyst and reaction conditions plays a pivotal role in directing the reaction towards the intended product.

Catalytic Dehydration Conditions (e.g., PTSA)

Various acid catalysts are employed to facilitate the dehydration of indan-1-ols. While solid acid catalysts like zeolites have been studied for their shape selectivity and ability to be recycled, traditional Brønsted acids such as p-toluenesulfonic acid (PTSA) are also utilized. conicet.gov.arresearchgate.netscispace.com The reaction is typically carried out by heating the indanol with a catalytic amount of PTSA in a suitable solvent. scispace.com The acidic environment promotes the protonation of the hydroxyl group, forming a good leaving group (water) and generating a carbocation intermediate, which then eliminates a proton to form the double bond of the indene ring. Other acid catalysts that have been explored for similar alcohol dehydrations include sulfuric acid and rhenium oxides, with varying degrees of success and selectivity. hw.ac.uk

Formation of Dimeric Byproducts and Isomers

A significant challenge in the dehydration of indan-1-ols is the potential for the formation of dimeric byproducts and isomeric indenes. conicet.gov.arresearchgate.net The primary intermolecular dehydration product is di-1-indanyl ether. conicet.gov.ar Furthermore, the initially formed indene can react with the starting indanol or another indene molecule, leading to the formation of heavier, dimeric compounds such as 2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene and 6-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene. conicet.gov.ar The formation of these byproducts is influenced by the strength and density of the acid sites on the catalyst. conicet.gov.arresearchgate.net Stronger acid sites than what is optimal can promote self-alkylation of the indanol by the newly formed indene. researchgate.net In the case of 4-methylindan-1-ol dehydration, research has focused on optimizing conditions to produce 4-methylindene and manage the formation of dimeric structures like 7-methyl-2-(4′-methyl-2′,3′-dihydro-1′H-inden-1′-yl)-1H-indene. researchgate.net

Optimization for Target Indene Maximization

To maximize the yield of the target indene, several factors must be carefully controlled. The choice of catalyst is critical; for instance, zeolites like HZSM-5 have demonstrated high selectivity for indene due to their shape-selective properties, which inhibit the formation of bulky dimeric products. conicet.gov.arresearchgate.net Reaction temperature is another key parameter; higher temperatures generally favor the endothermic intramolecular dehydration to the alkene over the exothermic intermolecular ether formation. hw.ac.uk Solvent choice can also impact selectivity. For example, in the dehydration of 1-phenylethanol, a related secondary alcohol, catalyst activity and selectivity were shown to be dependent on the textural properties of the catalyst and the nature of the acid sites. researchgate.net By carefully selecting the catalyst and optimizing reaction conditions such as temperature and reaction time, it is possible to achieve high yields of the desired indene derivative while minimizing the formation of unwanted byproducts. conicet.gov.ar

Palladium-Catalyzed Suzuki Coupling for Aryl-Substituted Indanones and Indenes

The palladium-catalyzed Suzuki coupling is a powerful and versatile method for forming carbon-carbon bonds, and it has been effectively applied to the synthesis of aryl-substituted indanones and, subsequently, indenes. semanticscholar.orgresearchgate.net This approach is particularly valuable for creating a diverse range of substituted indene derivatives, which are important precursors for various applications. semanticscholar.orgresearchgate.net

Ligand-Free Catalytic Systems (e.g., TBAB/Pd(OAc)₂)

A significant advancement in Suzuki coupling is the development of ligand-free catalytic systems, which offer advantages in terms of cost and simplicity. One such highly efficient system employs palladium(II) acetate (B1210297) (Pd(OAc)₂) as the catalyst precursor in combination with tetrabutylammonium (B224687) bromide (TBAB). semanticscholar.orgorganic-chemistry.org This system has been successfully used for the Suzuki coupling of 4-bromo-2-methyl-1H-indanone with various arylboronic acids. semanticscholar.orgresearchgate.net The reaction typically takes place in a solvent like polyethylene (B3416737) glycol (PEG-400) and proceeds with very low catalyst loadings, sometimes as low as 0.005 mol% of palladium. semanticscholar.orgresearchgate.net TBAB is thought to act as both a phase-transfer catalyst and a stabilizer for the in situ generated palladium nanoparticles, which are the active catalytic species. researchgate.net This method has been shown to be effective for a range of arylboronic acids, affording the corresponding 4-aryl-substituted indanones in high to quantitative yields. semanticscholar.orgresearchgate.net

Below is a table summarizing the results of a ligand-free Suzuki coupling of 4-bromo-2-methylindan-1-one with various arylboronic acids.

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one | 98 |

| 2 | o-Tolylboronic acid | 2-Methyl-4-(o-tolyl)-2,3-dihydro-1H-inden-1-one | 95 |

| 3 | 3-(Trifluoromethyl)phenylboronic acid | 2-Methyl-4-(3-(trifluoromethyl)phenyl)-2,3-dihydro-1H-inden-1-one | 92 |

| 4 | 2-Naphthaleneboronic acid | 2-Methyl-4-(naphthalen-2-yl)-2,3-dihydro-1H-inden-1-one | 94 |

| 5 | Furan-2-boronic acid | 4-(Furan-2-yl)-2-methyl-2,3-dihydro-1H-inden-1-one | 90 |

| Table generated based on data from ARKIVOC 2016 (iv) 306-327. semanticscholar.orgresearchgate.net |

Multi-gram Scale Synthesis Considerations

The demand for significant quantities of substituted indene derivatives, particularly for applications like the creation of high-efficiency olefin polymerization metallocene catalysts, has driven the development of scalable synthetic routes. semanticscholar.org A notable example involves the multi-gram scale synthesis of 7-aryl-2-methyl-1H-indene derivatives. semanticscholar.org This process begins with the efficient preparation of 4-aryl-substituted 2-methyl-1H-indanones using a ligand-free palladium-catalyzed Suzuki coupling reaction. semanticscholar.org

This Suzuki coupling of 4-bromo-2-methyl-1H-indanone with various arylboronic acids demonstrates high efficiency, achieving quantitative yields with a very low palladium catalyst loading (0.005 mol%). semanticscholar.org The reaction proceeds smoothly under elevated temperatures (around 110 °C) and, in many cases, does not require the protection of an inert gas atmosphere. semanticscholar.org Following the coupling, a straightforward sequential reduction and dehydration procedure yields the final 7-aryl-2-methyl-1H-indene products in high purity and excellent yields on a multi-gram scale, avoiding the need for complex purification methods like fractional distillation or column chromatography. semanticscholar.org

Another instance of large-scale synthesis is seen in the preparation of reagents for difluoromethylation reactions, where a key intermediate, methyl 2-(difluoromethyl)-1-oxo-2,3-dihydro-1H-indene-2-carboxylate, is involved. acs.orgfigshare.com The scalability of these syntheses is crucial for their practical application in pharmaceutical and agrochemical research. acs.org Furthermore, a scalable and chromatography-free synthesis has been developed for a new hole transport material for organic solar cells, which involves a multi-gram scale sequence starting from 2-bromo-9-fluorenone. researchgate.net

Interactive Data Table: Multi-gram Scale Synthesis of Indene Derivatives

| Starting Material | Reagents and Conditions | Product | Scale | Yield | Ref |

|---|---|---|---|---|---|

| 4-Bromo-2-methyl-1H-indanone and Phenylboronic acid | Pd(OAc)2, TBAB, PEG400, 110 °C | 2-Methyl-4-phenyl-1H-indanone | Multi-gram | 98% | semanticscholar.org |

| 4-Bromo-2-methyl-1H-indanone and 3,5-Bis(trifluoromethyl)phenylboronic acid | Pd(OAc)2, TBAB, PEG400, 110 °C | 2-Methyl-4-(3,5-bis(trifluoromethyl)phenyl)-1H-indanone | Multi-gram | High | semanticscholar.org |

| 2-Bromo-9-fluorenone | Grignard reaction, Et3SiH/BF3 reduction, Alkylation, Friedel-Crafts cyclization, Buchwald-Hartwig coupling | N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)-3′,3′,4′,7′-tetramethyl-2′,3′-dihydrospiro[fluorene-9,1′-indene]-2-amine | Multi-gram | >25% (5 steps) | researchgate.net |

Green Chemistry Approaches in 2,3-Dihydro-1H-indene Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of indene-related structures, focusing on reducing waste, avoiding hazardous reagents, and improving energy efficiency.

A significant advancement in green synthesis is the use of electrochemistry to drive reactions. rsc.orgrsc.org An environmentally benign electrochemical method has been developed for the synthesis of β-keto spirolactones, which can incorporate the 2,3-dihydro-1H-indene framework. rsc.orgrsc.org This method utilizes simple electrons as the oxidant, replacing the stoichiometric and often toxic metal-based oxidants used in classical approaches. rsc.orgrsc.orgresearchgate.net The reactions are conducted in green solvents like acetone (B3395972) and water, further enhancing the sustainability of the process. rsc.orgrsc.org

This electrochemical approach is robust, tolerating a variety of functional groups on the indanone ring, including electron-donating (methyl, methoxy) and halogen substituents. rsc.org The methodology has also been successfully scaled up using a continuous flow electrochemical reactor, which improves productivity and reduces reaction times. rsc.orgrsc.orgrsc.org Mechanistic studies suggest the reaction proceeds through a radical mechanism, involving the generation of a carbocation intermediate that is subsequently trapped by water. rsc.orgrsc.org

The electrochemical synthesis of β-keto spirolactones represents a sustainable pathway that avoids harsh reaction conditions. rsc.orgrsc.orgresearchgate.net Traditional methods often require stoichiometric amounts of oxidants like iodine or the use of transition metal catalysts. rsc.org In contrast, the electrochemical method is performed under mild conditions and avoids the generation of metallic waste. rsc.org This approach not only allows for the use of environmentally friendly solvents but also demonstrates broad substrate scope and functional group tolerance. rsc.org The resulting β-keto spirolactones can be further derivatized to prepare spirofurane derivatives, which are otherwise difficult to synthesize. rsc.org

Interactive Data Table: Green Synthesis of Spiro Compounds from Indanone Derivatives

| Starting Material (Indanone Derivative) | Reagents | Product | Yield | Ref |

|---|---|---|---|---|

| Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Styrene, Electrochemical oxidation | Spirolactone derivative | Good | rsc.org |

| 5-Methyl-1-indanone derivative | Styrene, Electrochemical oxidation | 5-Methyl-spirolactone derivative | Good to very good | rsc.org |

| 5-Methoxy-1-indanone derivative | Styrene, Electrochemical oxidation | 5-Methoxy-spirolactone derivative | Good to very good | rsc.org |

| Halogen-substituted indanone derivative | Styrene, Electrochemical oxidation | Halogen-substituted spirolactone derivative | Very good | rsc.org |

Synthesis of Substituted 2,3-Dihydro-1H-indene Derivatives

The synthesis of specifically substituted 2,3-dihydro-1H-indene derivatives is crucial for various applications, and several methods have been developed starting from readily available precursors.

One established route to substituted indenes begins with 2-chlorobenzaldehyde (B119727). scielo.org.zaresearchgate.net For instance, 4-chloro-1-indanone (B82819) can be synthesized from 2-chlorobenzaldehyde in a four-step process. scielo.org.zaresearchgate.net This indanone can then be selectively brominated in the cyclopentanone (B42830) ring to produce mono- and dibromo derivatives. scielo.org.zaresearchgate.net Subsequent cyanation of 2-bromo-4-chloro-1-indanone followed by reduction leads to the formation of (4-chloro-2,3-dihydro-1H-indene-2-yl)methanamine in quantitative yield. scielo.org.zaresearchgate.net This method provides a pathway to indene derivatives with functional groups at specific positions.

Condensation reactions involving malonate derivatives are a versatile strategy for constructing the indene framework. google.comacs.orgnih.govencyclopedia.pub For example, 2,3-dihydro-1-oxo-1H-indene-4-carbonitrile, a key intermediate in the synthesis of the drug Ozanimod, can be prepared by reacting 2-cyanobenzyl bromide with a cyclic malonate derivative. google.com This is followed by condensation, hydrolysis, decarboxylation, and a final Friedel-Crafts acylation. google.com This method is noted for being simple and avoiding the use of cyanide, which can pollute the environment. google.com

Another approach involves the sequential Knoevenagel condensation/cyclization of 2-(1-phenylvinyl)benzaldehyde with malonates. acs.org The selectivity of this reaction to yield benzylidene malonates, cyclized indenes, or dehydrogenated benzofulvenes can be controlled by the reaction conditions. acs.org For example, using piperidine (B6355638) and acetic acid in benzene (B151609) can favor the formation of either the initial condensation product or the cyclized indene depending on the reaction time. acs.org The use of TiCl₄ with a base like pyridine (B92270) or triethylamine (B128534) can also effectively promote the cyclization to indene derivatives or further to benzofulvenes. acs.org

Interactive Data Table: Synthesis of Indene Derivatives via Condensation with Malonates

| Starting Material 1 | Starting Material 2 | Conditions | Product | Yield | Ref |

|---|---|---|---|---|---|

| 2-(1-Phenylvinyl)benzaldehyde | Methyl malonate | Piperidine, AcOH, Benzene, 80°C, 1.5 h | Benzylidene malonate derivative | 75% | acs.org |

| 2-(1-Phenylvinyl)benzaldehyde | Methyl malonate | Piperidine, AcOH, Benzene, 80°C, 17 h | Indene derivative | 56% | acs.org |

| 2-(1-Phenylvinyl)benzaldehyde | Methyl malonate | TiCl₄-Pyridine, CH₂Cl₂, rt | Indene derivative | 79% | acs.org |

| 2-Cyanobenzyl bromide | Cyclo()isopropyl malonate | Condensation, Hydrolysis, Decarboxylation, Friedel-Crafts acylation | 2,3-Dihydro-1-oxo-1H-indene-4-carbonitrile | High | google.com |

Friedel-Crafts Acylation Strategies

Friedel-Crafts acylation is a powerful and widely used method for the introduction of an acyl group onto an aromatic ring, which can then be further manipulated to form the five-membered ring of the indene system. This electrophilic aromatic substitution reaction typically employs an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.govgoogle.com The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring.

In the context of synthesizing substituted 2,3-dihydro-1H-indenes, Friedel-Crafts acylation can be applied to an appropriately substituted benzene derivative. For instance, the acylation of indane with various acid chlorides can lead to the formation of ketone intermediates. mdpi.com A notable example is the synthesis of the 1,2,3,5,6,7-hexahydro-s-indacen-4-amine (B17840) moiety, a key component of the anti-inflammatory agent MCC950. researchgate.net This synthesis begins with the Friedel-Crafts acylation of 2,3-dihydro-1H-indene with 3-chloropropionyl chloride and aluminum trichloride (B1173362) in dichloromethane. researchgate.net The resulting 3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one is then used directly in a subsequent cyclization reaction. researchgate.net

The conditions for Friedel-Crafts acylation are similar to those for Friedel-Crafts alkylation and can be mediated by various Lewis acids. nih.gov For example, the synthesis of 1H-Indene-1,2(3H)-dione derivatives can be achieved through the condensation of phthalic anhydride with diethyl malonate using montmorillonite (B579905) KSF clay as a catalyst, which proceeds via a Friedel-Crafts type mechanism. The choice of catalyst and reaction conditions can be crucial to avoid potential side reactions, such as over-alkylation when installing methyl groups.

| Reactants | Catalyst | Product | Reference |

| 2,3-dihydro-1H-indene and 3-chloropropionyl chloride | Aluminum trichloride | 3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one | researchgate.net |

| Indane and various acid chlorides | Aluminum chloride | Acylated indane derivatives | mdpi.com |

| Phthalic anhydride and diethyl malonate | Montmorillonite KSF clay | 2-(ethoxycarbonyl)-1,3-dioxo-inden-2-ide intermediate | |

| 2-methyl-3-(2-thiophene)-l-propylacetate and an acid chloride | SnCl₄ | Ketone intermediate for Ikimine A synthesis | nih.gov |

N-Alkylation using Phase Transfer Catalysis

Phase-transfer catalysis (PTC) is a valuable technique for carrying out reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. core.ac.uk In the context of indene chemistry, PTC has been employed for N-alkylation reactions. This methodology often utilizes quaternary ammonium (B1175870) salts as catalysts to transport a reactive anion from the aqueous phase to the organic phase where the reaction with the organic substrate occurs. mdpi.comresearchgate.net

The development of continuous flow processes for N-alkylation using phase-transfer catalysis has been shown to overcome the limitations of batch scale-up, leading to safer processes and higher quality products. rsc.org Two approaches, an automated fill-empty reactor with a gravity separator and a tubular flow reactor with an inline membrane separator, have demonstrated high conversions and purities for N-alkylation reactions. rsc.org While the search results mention the C-alkylation of indanone derivatives and the general application of PTC for N-alkylation of various compounds, specific examples detailing the N-alkylation of 4-methyl-2,3-dihydro-1H-indene or its close derivatives using this method were not explicitly found. core.ac.ukias.ac.in However, the principles of PTC are broadly applicable and could likely be adapted for such transformations.

| Reaction Type | Catalyst Type | Key Features | Reference |

| N-alkylation | Quaternary ammonium salts | Facilitates reaction between immiscible phases | mdpi.comresearchgate.net |

| Continuous flow N-alkylation | Phase-transfer catalyst | Overcomes batch scale-up limitations, safer process | rsc.org |

| C-alkylation of indanone derivatives | Cinchona alkaloids | Asymmetric synthesis application | core.ac.ukias.ac.in |

Synthesis of Indene Amino Acid Derivatives

Indane-based α-amino acids are considered constrained analogs of phenylalanine and are important targets in medicinal chemistry due to their incorporation into peptide drugs and peptidomimetics. thieme-connect.com Several synthetic strategies have been developed to access these valuable compounds.

One approach involves the coupling of a dibromide with ethyl isocyanoacetate, followed by hydrolysis and acetylation. thieme-connect.comthieme-connect.com This methodology has been generalized to prepare a variety of linearly and angularly fused indane-based α-amino acid derivatives. thieme-connect.com For example, the reaction of aromatic dibromides with ethyl isocyanoacetate under phase-transfer conditions using potassium carbonate and tetrabutylammonium hydrogen sulfate (B86663) (TBAHS) in acetonitrile (B52724) leads to the corresponding cyclized products. thieme-connect.com

Another strategy focuses on designing and synthesizing indene amino acid derivatives as inhibitors of enzymes like succinate (B1194679) dehydrogenase (SDH). acs.orgacs.org In one such synthesis, 1,2-bis(bromomethyl)benzene (B41939) and ethyl isocyanoacetate are used as starting materials to produce ethyl 2-isocyano-2,3-dihydro-1H-indene-2-carboxylate. acs.org This intermediate is then hydrolyzed to the corresponding amino derivative, which can be further functionalized. acs.org

A different method for synthesizing amino derivatives of indene involves the reaction of an iminium salt, generated in situ, with an indenyl anion. ut.ac.ir The iminium salts can be produced from the reaction of (trimethylsilyl)dialkylamines with aromatic aldehydes in the presence of a concentrated ethereal solution of lithium perchlorate. ut.ac.ir

| Starting Materials | Key Reagents | Product Type | Reference |

| Benzocyclobutene-derived dibromide, ethyl isocyanoacetate | K₂CO₃, TBAHS | Linearly and angularly fused indane-based α-amino acid derivatives | thieme-connect.comthieme-connect.com |

| 1,2-bis(bromomethyl)benzene, ethyl isocyanoacetate | - | Ethyl 2-isocyano-2,3-dihydro-1H-indene-2-carboxylate | acs.org |

| (Trimethylsilyl)dialkylamines, aromatic aldehydes, indenyl anion | Lithium perchlorate | 1-Aminoindene derivatives | ut.ac.ir |

Synthesis of Indene-Derived Retinoic Acid Receptor α Agonists

A series of novel indene-derived compounds have been designed and synthesized as agonists for the retinoic acid receptor α (RARα), which is a significant target for cancer therapy. mdpi.comnih.govnih.gov These synthetic efforts have established the indene skeleton as a promising platform for the development of new RARα agonists. mdpi.com

The synthesis of these derivatives often involves multi-step sequences. A general approach starts with the construction of a substituted indene core, which serves as the hydrophobic part of the agonist. nih.gov For example, the synthesis of indene derivatives as RARα agonists has been reported where the hydrophobic moiety is prepared and then coupled with a suitable linker and a polar head group. researchgate.net One specific example, 4-((3-isopropoxy-2,3-dihydro-1H-inden-5-yl)-carbamoyl)benzoic acid, demonstrated moderate binding affinity to RARα and significant potential to induce cell differentiation. mdpi.comnih.gov The synthesis of these compounds generally follows procedures developed for other RARα agonists like AM80, with some modifications. nih.gov

The binding affinity of these indene derivatives to RARα is evaluated using techniques such as time-resolved fluorescence resonance energy transfer (TR-FRET) assays. mdpi.comnih.gov Structure-activity relationship studies have shown that the nature and position of substituents on the indene ring can significantly impact the biological activity. mdpi.com For instance, it was observed that an alkoxyl group, particularly at the 2-position of the indene ring, was not favorable for RARα binding affinity. mdpi.comnih.gov

| Compound | Key Feature | Biological Activity | Reference |

| 4-((3-isopropoxy-2,3-dihydro-1H-inden-5-yl)-carbamoyl)benzoic acid (36d) | Isopropoxy group at position 3 | Moderate RARα binding affinity, potent cell differentiation inducer | mdpi.comnih.gov |

| Indene derivative with no substituents (36a) | Unsubstituted indene skeleton | Modest RARα binding affinity | mdpi.comnih.gov |

| Indene derivatives with alkoxyl groups (36b–36g) | Alkoxyl group, especially at position 2 | Less potent than the unsubstituted derivative | mdpi.comnih.gov |

Regioselectivity in Indene Synthesis

Regioselectivity, the control of the position at which a chemical bond is formed, is a critical aspect of synthesizing substituted indenes. Achieving high regioselectivity is essential for producing a single, desired isomer and avoiding the formation of complex product mixtures that require difficult separation. Several modern catalytic methods have been developed to address this challenge.

Rh(I) Catalysis with Alkyne Reactants

Rhodium(I)-catalyzed reactions have emerged as a powerful tool for the synthesis of substituted indenes with high regioselectivity. organic-chemistry.orgorganic-chemistry.org One such method involves the reaction of 2-(chloromethyl)phenylboronic acids with internal alkynes in the presence of a Rh(I) catalyst. organic-chemistry.org This transformation proceeds through a cascade of reactions including transmetalation, alkyne insertion, oxidative addition of the C-Cl bond, and reductive elimination to form the indene ring. organic-chemistry.org The regioselectivity of this reaction is highly dependent on the steric and electronic properties of the substituents on the alkyne. organic-chemistry.orgnih.gov Bulky or electron-withdrawing groups on the alkyne tend to enhance the regioselectivity. organic-chemistry.org For example, the reaction gives high yields and excellent regioselectivity with various internal alkynes, but fails with terminal alkynes and alkenes. organic-chemistry.org

Another Rh(I)-catalyzed approach is the carbonylative cyclization of 2-bromophenylboronic acids with alkynes to produce indenones. nih.gov The regioselectivity in this case is also influenced by the electronic and steric nature of the alkyne substituents, with silyl- or ester-substituted alkynes providing extremely high selectivity. nih.gov Furthermore, rhodium-catalyzed C-H activation and carbocyclization of aryl ketones with alkynes have been shown to produce indenols with high regioselectivity. nih.gov

| Reactants | Catalyst System | Key Outcome | Reference |

| 2-(chloromethyl)phenylboronic acids and internal alkynes | [RhCl(cod)]₂ / Na₂CO₃ | High yields and excellent regioselectivity, influenced by alkyne substituents | organic-chemistry.org |

| 2-bromophenylboronic acids and alkynes | Rh(I) catalyst, CO | Carbonylative cyclization to indenones with high regioselectivity | nih.gov |

| Aryl ketones and alkynes | Rhodium catalyst | Regioselective synthesis of indenols via C-H activation | nih.gov |

FeCl₃-Catalyzed Cleavage of sp³ Carbon-Nitrogen Bonds

Iron(III) chloride (FeCl₃), an inexpensive and environmentally benign catalyst, has been utilized in the synthesis of functionalized indene derivatives with extremely high regioselectivity. organic-chemistry.orgnih.gov One notable method involves the FeCl₃-catalyzed reaction of N-benzylic sulfonamides with internal alkynes. organic-chemistry.org This reaction proceeds through the cleavage of a sp³ carbon-nitrogen bond to generate a benzyl (B1604629) cation intermediate, which then undergoes cyclization with the alkyne. organic-chemistry.org

In a related strategy, arylallenes can undergo a carbocation-initiated cyclization with N-benzylic and N-allylic sulfonamides in the presence of catalytic FeCl₃ to afford structurally diverse polysubstituted indenes in good yields and with very high regioselectivity. nih.govresearchgate.net The reaction is believed to proceed via the cleavage of the C-N bond, generating a carbocation that initiates the cyclization of the arylallene. researchgate.net These FeCl₃-catalyzed methods offer a practical and efficient route to a variety of indene derivatives.

| Reactants | Catalyst | Key Transformation | Reference |

| N-benzylic sulfonamides and internal alkynes | FeCl₃ | Cleavage of sp³ C-N bond and cyclization to form indenes | organic-chemistry.org |

| Arylallenes and N-benzylic/N-allylic sulfonamides | FeCl₃ | Carbocation-initiated cyclization to polysubstituted indenes | nih.govresearchgate.net |

| 1H-Indene-1,2,3-triones and alkynes | FeCl₃ | Synthesis of tanshinlactone (B177292) derivatives | nih.gov |

Rearrangements by Cyclialkylations of Arylpentanols to 2,3-Dihydro-1H-indene Derivatives

The acid-catalyzed cyclialkylation of arylpentanols can lead to the formation of various substituted 2,3-dihydro-1H-indene derivatives. However, this reaction is often accompanied by unexpected rearrangements, yielding products that are not the result of a direct cyclization. These rearrangements provide valuable insights into the reaction mechanisms and the influence of substituents on the stability of carbocation intermediates.

For instance, the acid-catalyzed cyclialkylation of 2,4-dimethyl-4-phenylpentan-2-ol (B1360404) proceeds as expected to exclusively yield 2,3-dihydro-1,1,3,3-tetramethyl-1H-indene. researchgate.netresearchgate.net In contrast, the introduction of a substituent on the phenyl ring can dramatically alter the reaction's outcome, leading to a mixture of products through complex mechanistic pathways. researchgate.netresearchgate.net

The generally accepted mechanism for the acid-catalyzed cyclialkylation of arylpentanols begins with the protonation of the alcohol by an acid catalyst, followed by the loss of a water molecule to form a tertiary carbocation. nptel.ac.in This carbocation then acts as an electrophile in an intramolecular electrophilic aromatic substitution (Friedel-Crafts alkylation) reaction, where the aromatic ring serves as the nucleophile. Subsequent deprotonation of the resulting arenium ion restores aromaticity and yields the 2,3-dihydro-1H-indene product.

However, in cases where rearrangements occur, the initially formed carbocation can undergo skeletal rearrangements, such as 1,2-hydride or 1,2-alkyl shifts, to form a more stable carbocationic intermediate before cyclization. The stability of these intermediates is a key factor in determining the final product distribution.

Substituents on the aromatic ring of the arylpentanol can exert a profound influence on the course of the cyclialkylation reaction. researchgate.net A notable example is the acid-catalyzed cyclialkylation of 4-(2-chlorophenyl)-2,4-dimethylpentan-2-ol. researchgate.netresearchgate.net Instead of yielding only the expected direct cyclization product, 4-chloro-2,3-dihydro-1,1,3,3-tetramethyl-1H-indene, the reaction produces a roughly 1:1 mixture of this compound and a rearranged product, trans-4-chloro-2,3-dihydro-1,1,2,3-tetramethyl-1H-indene. researchgate.netresearchgate.net

The formation of the rearranged product is attributed to the specific action of the chlorine substituent. researchgate.net A proposed mechanism involves a series of rearrangements in the carbocation intermediates. The presence of the electron-withdrawing chloro group at the ortho position influences the stability and reactivity of the intermediates, favoring a pathway that includes a framework transposition. researchgate.net

To further investigate these rearrangements, the cyclialkylation of 2,4-dimethyl-2-phenylpentan-3-ol was studied. researchgate.net This reaction was expected to proceed through an intermediate similar to one proposed in the rearrangement of the chloro-substituted compound and was indeed found to yield the rearranged product, trans-2,3-dihydro-1,1,2,3-tetramethyl-1H-indene, exclusively. researchgate.net

Table 1: Product Distribution in the Acid-Catalyzed Cyclialkylation of Substituted Arylpentanols

| Starting Material | Expected Product | Observed Product(s) | Product Ratio | Reference |

| 2,4-Dimethyl-4-phenylpentan-2-ol | 2,3-Dihydro-1,1,3,3-tetramethyl-1H-indene | 2,3-Dihydro-1,1,3,3-tetramethyl-1H-indene | 100% | researchgate.netresearchgate.net |

| 4-(2-Chlorophenyl)-2,4-dimethylpentan-2-ol | 4-Chloro-2,3-dihydro-1,1,3,3-tetramethyl-1H-indene | 4-Chloro-2,3-dihydro-1,1,3,3-tetramethyl-1H-indene and trans-4-Chloro-2,3-dihydro-1,1,2,3-tetramethyl-1H-indene | ~1:1 | researchgate.netresearchgate.net |

| 2,4-Dimethyl-2-phenylpentan-3-ol | Not specified | trans-2,3-Dihydro-1,1,2,3-tetramethyl-1H-indene | 100% | researchgate.net |

To gain definitive evidence for the proposed rearrangement mechanisms, isotopic labeling studies have been employed. researchgate.net These studies are powerful tools for tracing the fate of specific atoms throughout a chemical reaction. nih.gov

In the study of the cyclialkylation of 2,4-dimethyl-2-phenylpentan-3-ol, a carbon-13 labeled starting material, 2,4-dimethyl-2-phenyl[3-¹³C]pentan-3-ol, was synthesized and subjected to the reaction conditions. researchgate.net The analysis of the product, 2,3-dihydro-1,1,2,3-tetramethyl-1H-indene, revealed that the ¹³C label was exclusively at the C-3 position. This result was crucial as it invalidated one of the initially proposed mechanisms and provided strong support for an alternative pathway involving a specific sequence of carbocation rearrangements. researchgate.net

Furthermore, deuterium (B1214612) labeling was used to probe the mechanism. The cyclialkylation of the hexadeuterated isomer of 2,4-dimethyl-2-phenylpentan-3-ol led to results that necessitated a different mechanism than that proposed for the chloro-substituted analog, highlighting the subtle yet significant electronic effects of substituents on the reaction pathway. researchgate.net These isotopic labeling experiments have been instrumental in establishing the complex mechanisms that govern the formation of rearranged 2,3-dihydro-1H-indene derivatives. researchgate.net

Advanced Spectroscopic and Characterization Techniques for 4 Methyl 2,3 Dihydro 1h Indene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a complete structural map can be assembled.

While experimentally obtained spectra for 4-methyl-2,3-dihydro-1H-indene are not widely published in public databases, a detailed analysis can be predicted based on the known effects of substituents on the parent indane structure and established chemical shift ranges.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic, benzylic, aliphatic, and methyl protons. The aromatic region will be particularly informative due to the substitution pattern.

Aromatic Protons (H-5, H-6, H-7): The protons on the benzene (B151609) ring will appear in the typical aromatic region (~6.9-7.2 ppm). The H-7 proton, being adjacent to the carbon bearing the methyl group, would likely appear as a doublet. The H-5 and H-6 protons would likely appear as a triplet and a doublet, respectively, arising from their coupling with each other.

Benzylic Protons (H-1, H-3): The two benzylic methylene (B1212753) groups (at positions C1 and C3) are chemically non-equivalent. They are adjacent to the five-membered ring's aliphatic methylene group and the aromatic ring. Their signals are expected to appear as triplets around 2.8-3.0 ppm due to coupling with the H-2 protons.

Aliphatic Protons (H-2): The protons of the methylene group at position C2 are coupled to the four benzylic protons at C1 and C3. This would result in a complex multiplet, likely a quintet, appearing further upfield in the aliphatic region (~2.0-2.2 ppm).

Methyl Protons (CH₃): The methyl group attached to the aromatic ring is electronically distinct and will produce a singlet in the upfield region, typically around 2.2-2.4 ppm.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-7 | ~7.1 | d (doublet) | ~7.5 |

| H-6 | ~7.0 | t (triplet) | ~7.5 |

| H-5 | ~6.9 | d (doublet) | ~7.5 |

| H-1, H-3 | ~2.9 | t (triplet) | ~7.5 |

| H-2 | ~2.1 | quint (quintet) | ~7.5 |

Note: This is a predicted spectrum. Actual values may vary based on solvent and experimental conditions.

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, ten distinct signals are expected, corresponding to its ten carbon atoms.

Aromatic Carbons: Six signals are expected in the aromatic region (120-145 ppm). Two of these will be quaternary carbons (C-3a, C-7a), which typically show weaker signals. The carbon atom directly bonded to the methyl group (C-4) will also be in this region.

Aliphatic and Benzylic Carbons: The benzylic carbons (C-1 and C-3) are expected to resonate at a similar chemical shift, around 30-35 ppm. The aliphatic carbon (C-2) will be found further upfield, typically around 25 ppm.

Methyl Carbon: The methyl carbon will give a signal in the high-field region of the spectrum, around 15-20 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-7a | ~144 |

| C-3a | ~142 |

| C-4 | ~136 |

| C-6 | ~126 |

| C-5 | ~125 |

| C-7 | ~121 |

| C-1, C-3 | ~32 |

| C-2 | ~25 |

Note: This is a predicted spectrum. Quaternary carbon signals (C-3a, C-4, C-7a) are typically less intense.

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm proton-proton couplings. Cross-peaks would be expected between the aromatic protons H-5, H-6, and H-7, confirming their adjacency. Crucially, correlations would be seen between the benzylic protons (H-1, H-3) and the aliphatic protons (H-2), establishing the connectivity of the five-membered ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. An HSQC spectrum would show cross-peaks linking each proton signal to its corresponding carbon signal. For example, the proton signal at ~2.3 ppm would correlate with the carbon signal at ~19 ppm, definitively assigning them to the methyl group. Similarly, the aromatic proton signals would be correlated with their respective aromatic carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals spatial proximities between protons. A NOESY spectrum could show a correlation between the methyl protons (4-CH₃) and the aromatic proton at H-5, confirming the substituent's position on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

In Electron Ionization (EI) Mass Spectrometry, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum for this compound (C₁₀H₁₂) shows a distinct pattern. nih.gov

The molecular ion peak (M⁺) is observed at an m/z of 132, which corresponds to the molecular weight of the compound. nih.gov The most intense peak in the spectrum, known as the base peak, appears at m/z 117. nih.gov This prominent fragment is formed by the loss of a methyl radical (•CH₃), a common and energetically favorable fragmentation for methylated aromatic compounds. This fragmentation strongly supports the presence of a methyl group on the indane scaffold. Another significant peak is often observed at m/z 131, corresponding to the loss of a single hydrogen atom (M-1)⁺. nih.gov

Key Fragments in the EI Mass Spectrum of this compound

| m/z | Ion Structure | Description | Relative Intensity |

|---|---|---|---|

| 132 | [C₁₀H₁₂]⁺ | Molecular Ion (M⁺) | Moderate |

| 131 | [C₁₀H₁₁]⁺ | Loss of H• | Low |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental formula.

For this compound, the molecular formula is C₁₀H₁₂. The theoretical monoisotopic mass calculated for this formula is 132.0939 Da. An HRMS measurement would be expected to yield a value extremely close to this theoretical mass. This high degree of accuracy helps to distinguish the compound from other isomers or compounds with the same nominal mass but different elemental compositions, thereby confirming the molecular formula with high confidence.

Electrospray Ionization (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique utilized for the analysis of complex organic molecules, including derivatives of this compound. This method is particularly valuable for determining the molecular weight of synthesized compounds by detecting protonated molecules, such as [M+H]⁺, or adducts with other ions like sodium, [M+Na]⁺.

In recent studies on novel dihydro-1H-indene analogues, ESI-MS was instrumental in confirming the successful synthesis of various derivatives. nih.gov For instance, the mass spectrum of 2-methyl-4-((4,5,6-trimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)phenol showed a clear signal at m/z 335.1, corresponding to the protonated molecule [M+H]⁺. nih.gov This technique provides a rapid and accurate confirmation of the molecular mass of the target compounds, which is a critical step in the characterization process. The table below summarizes the ESI-MS data for several trimethoxy-2,3-dihydro-1H-indene derivatives, showcasing the method's utility in verifying their molecular weights. nih.gov

| Compound Name | Molecular Formula | Calculated Mass (M) | Observed Ion | Observed m/z |

| 4,5,6-trimethoxy-2-(4-methoxybenzyl)-2,3-dihydro-1H-indene | C₂₀H₂₄O₄ | 328.17 | [M+H]⁺ | 329.2 |

| 2-methyl-4-((4,5,6-trimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)phenol | C₂₁H₂₆O₄ | 334.18 | [M+H]⁺ | 335.1 |

| 2-(3,4-dimethoxybenzyl)-4,5,6-trimethoxy-2,3-dihydro-1H-indene | C₂₁H₂₆O₅ | 358.18 | [M+Na]⁺ | 381.2 |

| 4,5,6-trimethoxy-2-(3,4,5-trimethoxybenzyl)-2,3-dihydro-1H-indene | C₂₂H₂₈O₆ | 388.19 | - | - |

X-ray Diffraction Studies

X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional structure of crystalline solids at an atomic level. carleton.eduyoutube.com For complex organic molecules like derivatives of this compound, single-crystal X-ray diffraction is the definitive method for elucidating the exact arrangement of atoms, bond lengths, bond angles, and stereochemistry. carleton.edu

Single-Crystal X-ray Analysis of Intermediates and Derivatives

The synthesis of complex molecules often involves multiple steps, generating various intermediates. Single-crystal X-ray analysis is crucial for verifying the structure of these intermediates and the final derivative products. Obtaining a single crystal of suitable quality is the first and often most challenging step. mdpi.com This typically involves slow evaporation of a solvent from a saturated solution of the compound. mdpi.com

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to build a model of the crystal lattice and the arrangement of atoms within the unit cell. mdpi.com This technique has been successfully applied to characterize various complex heterocyclic systems, including those containing indole (B1671886) scaffolds, which are structurally related to the indene (B144670) core. mdpi.commdpi.com The data obtained is used to refine the crystal structure, confirming the identity and purity of the synthesized compound. mdpi.com

Confirmation of Molecular Structure and Conformation

Single-crystal X-ray diffraction provides unambiguous confirmation of a molecule's structure. youtube.com It allows for the precise measurement of bond lengths and angles, which can be compared to theoretical values and data from similar known structures. For example, in the analysis of a fused triazolo/thiadiazole derivative containing an indole moiety, X-ray analysis confirmed the molecular structure, revealing it crystallized in a monoclinic system with a P2₁/n space group. mdpi.com

Furthermore, this technique reveals the molecule's conformation—the spatial arrangement of its atoms. For instance, a study of a spiro-undecane derivative determined that its phenyl and methoxycarbonyl substituents were in equatorial positions on a dioxopyran ring that adopted a twist boat conformation. researchgate.net This level of detail is essential for understanding structure-activity relationships and the molecule's behavior in biological systems.

Analysis of Non-Covalent Interactions and Molecular Packing

Beyond the structure of a single molecule, X-ray diffraction reveals how molecules are arranged in the crystal lattice, a study known as crystal packing. This packing is governed by a network of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking. mdpi.com Understanding these intermolecular forces is critical as they influence the material's physical properties, including solubility and melting point.

Hirshfeld surface analysis, which is derived from X-ray diffraction data, is a powerful tool for visualizing and quantifying these intermolecular contacts. mdpi.com For example, in the crystal structure of an indolyl-triazolo-thiadiazole, the analysis showed that the molecular packing was dominated by N…H, S…H, C…C, and S…C non-covalent interactions, with H⋯H, F⋯H, and O⋯H contacts often being the most significant contributors in other systems. mdpi.commdpi.com This detailed analysis of the supramolecular architecture provides deep insights into the nature of the crystalline state. mdpi.commdpi.com

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This is a significant advantage over a dispersive spectrometer, which measures intensity over a narrow range of wavelengths at a time. The primary use of FTIR spectroscopy is to identify the functional groups present in a molecule. The spectrum for this compound is expected to exhibit characteristic absorption bands corresponding to its structural features.

Expected Characteristic FTIR Peaks for this compound:

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic Ring |

| 3000-2850 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| 1620-1580 | C=C Stretch | Aromatic Ring |

| 1470-1430 | C=C Stretch | Aromatic Ring |

| 1465-1450 | C-H Bend | Aliphatic (CH₂) |

| 1380-1370 | C-H Bend | Aliphatic (CH₃) |

| 900-675 | C-H Bend (out-of-plane) | Aromatic Ring |

The presence of peaks in these specific regions would help confirm the integrity of the aromatic and aliphatic portions of the molecule. This technique is often used as a quick and reliable method for preliminary structural confirmation and for monitoring the progress of chemical reactions.

Chromatographic Techniques

Chromatographic techniques are fundamental for the separation, identification, and purification of components in a mixture. For a volatile compound like this compound, Gas Chromatography (GC) is a particularly effective analytical method. nist.govnist.gov When coupled with a mass spectrometer (GC-MS), it provides definitive identification of the compound.

The NIST WebBook provides gas chromatography data for this compound, including its Kovats Retention Index (RI). nist.gov The retention index is a normalized measure of a compound's retention time in GC, which helps in identifying compounds by comparing their indices with reference values. The index relates the retention time of the analyte to the retention times of n-alkane standards. nist.gov

The table below shows the reported normal alkane retention indices for this compound on a non-polar column, which are valuable for its identification in complex mixtures such as essential oils or synthetic reaction products. nist.gov

| Retention Index | Temperature Program | Column Type | Reference |

| 1151 | Custom | Non-polar | NIST |

| 1157 | Custom | Non-polar | NIST |

| 1121 | Custom | Non-polar | NIST |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture, making it an ideal tool for assessing the purity of this compound. Given the nonpolar, aromatic nature of this compound, reversed-phase HPLC (RP-HPLC) is the most suitable method. In RP-HPLC, the stationary phase is nonpolar (e.g., octadecylsilane, C18), and the mobile phase is a more polar solvent mixture.

The principle of separation in RP-HPLC is based on the hydrophobic interactions between the analyte and the stationary phase. This compound, being a hydrocarbon, will be well retained on a nonpolar column. The purity assessment is achieved by developing a separation method that can resolve the main compound peak from any potential impurities, such as starting materials from a synthesis, byproducts, or degradation products. The retention time is adjusted by modifying the composition of the mobile phase, typically a mixture of acetonitrile (B52724) or methanol (B129727) and water. sielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of both less retained (more polar) and more retained (more nonpolar) impurities.

Detection is commonly performed using an ultraviolet (UV) detector, as the aromatic ring in this compound absorbs UV light. The purity is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram. For a highly pure sample, the chromatogram will show a single, sharp, and symmetrical peak at a specific retention time.

Interactive Table: Typical HPLC Parameters for Purity Assessment of this compound

| Parameter | Value/Description |

| Column | C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 50% B; 5-20 min: 50% to 100% B; 20-25 min: 100% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | Dependent on the exact conditions, but would be in the region where nonpolar aromatic compounds elute. |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of a chemical reaction. researchgate.net It is particularly useful for observing the conversion of reactants to products and identifying the presence of any significant byproducts in real-time. For a synthesis involving this compound, such as a Friedel-Crafts alkylation to introduce the methyl group onto the indane scaffold, TLC can effectively track the disappearance of the starting material (indane) and the appearance of the product.

The stationary phase is typically a thin layer of silica (B1680970) gel (SiO₂) coated on a plate of glass or aluminum. researchgate.net Silica gel is a polar adsorbent. The mobile phase, or eluent, is a solvent or mixture of solvents that moves up the plate by capillary action. For nonpolar compounds like aromatic hydrocarbons, a nonpolar mobile phase is used. chromatographyonline.com A common choice would be a mixture of a nonpolar solvent like hexane (B92381) or cyclohexane (B81311) with a small amount of a slightly more polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) to achieve optimal separation.

In monitoring a reaction, small aliquots of the reaction mixture are spotted onto the TLC plate at different time intervals, alongside spots of the starting material and, if available, the pure product as references. As the less polar product, this compound, will have a weaker interaction with the polar silica gel stationary phase compared to a potentially more polar reactant, it will travel further up the plate, resulting in a higher Retention Factor (Rf) value. The reaction is considered complete when the spot corresponding to the starting material has disappeared.

Interactive Table: Example of TLC for Monitoring the Synthesis of this compound

| Compound | Structure | Polarity | Expected Rf Value |

| Indane (Starting Material) | C₉H₁₀ | Nonpolar | ~0.4 |

| This compound (Product) | C₁₀H₁₂ | Slightly less polar than indane | ~0.5 |

Note: Rf values are indicative and will vary based on the exact mobile phase composition and other experimental conditions. A typical mobile phase could be Hexane:Ethyl Acetate (95:5).

Headspace Solid-Phase Microextraction Comprehensive 2D Gas Chromatography-Time-of-Flight Mass Spectrometry (HS-SPME-GCxGC-TOFMS) for Complex Mixture Analysis

For the analysis of this compound within a complex matrix, such as petroleum fractions or environmental samples, a highly sophisticated and powerful analytical technique is required. Headspace Solid-Phase Microextraction Comprehensive 2D Gas Chromatography-Time-of-Flight Mass Spectrometry (HS-SPME-GCxGC-TOFMS) provides exceptional separating power and confident compound identification.

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique. A fiber coated with a stationary phase is exposed to the headspace (the gas phase above the sample) of a heated sample. Volatile and semi-volatile compounds, including this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently introduced into the GC injector, where the analytes are thermally desorbed for analysis. This method is excellent for concentrating volatile analytes from complex matrices.

Comprehensive 2D Gas Chromatography (GCxGC) offers a significant increase in peak capacity and resolution compared to conventional one-dimensional GC. The entire sample is subjected to two independent chromatographic separations. Typically, a nonpolar primary column separates compounds based on their boiling points. The effluent from this column is then cryogenically focused and re-injected onto a shorter, secondary column with a different stationary phase (e.g., mid-polarity), which provides a separation based on polarity. This results in a two-dimensional chromatogram where structurally related compounds appear in ordered bands, greatly simplifying the identification of components in a complex mixture.

Time-of-Flight Mass Spectrometry (TOFMS) is a high-speed mass analyzer that is well-suited for detection in GCxGC due to the very narrow peaks produced (often less than 100 ms (B15284909) wide). It provides full mass spectral information for each point across the chromatographic peak, allowing for confident identification of compounds by comparison of their mass spectra to libraries. This technique has been successfully used to identify various derivatives of 2,3-dihydro-1H-indene in complex samples like fossilized resins. interchim.comptfarm.pl

Interactive Table: Representative HS-SPME-GCxGC-TOFMS Parameters for Complex Mixture Analysis

| Parameter | Value/Description |

| HS-SPME Fiber | Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) |

| Extraction Temp. | 80 °C |

| Extraction Time | 30 min |

| Primary GC Column (1D) | DB-5ms (nonpolar), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Secondary GC Column (2D) | DB-17ms (mid-polarity), 1.5 m x 0.10 mm ID, 0.10 µm film thickness |

| Modulation Period | 6 s |

| Mass Spectrometer | Time-of-Flight (TOF) |

| Mass Range | 45-500 m/z |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

Computational Chemistry and Theoretical Investigations of 4 Methyl 2,3 Dihydro 1h Indene and Analogs

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent quantum mechanical method used to investigate the electronic structure of molecules. nih.govdergipark.org.tr It has become a popular approach for calculating a wide range of molecular properties, as it often provides results that are in good agreement with experimental data. nih.govdergipark.org.tricm.edu.pl DFT calculations are employed to determine optimized geometries, electronic characteristics, and various reactivity descriptors. nih.govresearchgate.net

Optimized Geometry and Electronic Structure

The first step in most computational studies is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. icm.edu.plbpasjournals.com This process involves calculating parameters such as bond lengths, bond angles, and dihedral angles. For analogs of 4-methyl-2,3-dihydro-1H-indene, such as methyl-indanones, conformational analysis is typically performed at a level like B3LYP/6-31G(d) to identify the most energetically stable conformers. mdpi.com The electronic structure of a molecule provides fundamental information about its properties and reactivity. DFT calculations are used to map the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior. While specific optimized geometry parameters for this compound were not available in the searched literature, the general methodologies are well-established. icm.edu.plmdpi.com

Frontier Molecular Orbitals (HOMO-LUMO Energy Gap)

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. researchgate.net The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's stability and reactivity. researchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive and polarizable molecule. nih.gov The analysis of the HOMO-LUMO gap helps in predicting the most reactive sites within a molecule. nih.gov For a given molecule, the ionization potential (I) can be approximated as the negative of the HOMO energy (I = -E_HOMO), and the electron affinity (A) can be approximated as the negative of the LUMO energy (A = -E_LUMO). dergipark.org.tr

While specific calculated values for this compound are not detailed in the available literature, studies on analogous aromatic compounds provide insight into the expected electronic behavior. The principles of tuning the HOMO-LUMO gap are well-documented, involving modifications to the molecular structure, such as extending conjugation or adding electron-donating or -withdrawing groups. nih.gov

Interactive Table: Key Concepts in Frontier Molecular Orbital Analysis

| Term | Definition | Significance |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Represents the electron-donating ability of the molecule. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the electron-accepting ability of the molecule. |

| Energy Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) | A smaller gap implies higher reactivity and lower stability. |

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's electrophilic and nucleophilic sites. uni-muenchen.deresearchgate.netrsc.org

The MEP surface is color-coded to represent different potential values. Typically, red indicates regions of negative potential, which are rich in electrons and susceptible to electrophilic attack, while blue signifies areas of positive potential, which are electron-poor and prone to nucleophilic attack. nih.govresearchgate.net Green and yellow represent intermediate or neutral potential zones. researchgate.net For a molecule like this compound, one would expect the aromatic ring to be an electron-rich region (negative potential) due to the π-electron system, making it a likely site for electrophilic interactions. The hydrogen atoms of the methyl and aliphatic groups would correspond to regions of positive potential. nih.gov

Global Reactivity Descriptors

Global reactivity descriptors are derived from the energies of the frontier molecular orbitals and provide quantitative measures of a molecule's stability and reactivity. dergipark.org.trresearchgate.net These descriptors, calculated using DFT, include chemical potential (μ), chemical hardness (η), softness (S), and the electrophilicity index (ω). nih.govdergipark.org.tr

These parameters are defined by the following equations:

Chemical Potential (μ): μ ≈ (E_HOMO + E_LUMO) / 2

Chemical Hardness (η): η ≈ (E_LUMO - E_HOMO) / 2

Global Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ² / (2η)

These indices help in rationalizing the chemical behavior of molecules. scielo.org.mx For instance, a higher electrophilicity index suggests a greater capacity of the molecule to accept electrons. nih.gov

Interactive Table: Global Reactivity Descriptors and Their Significance

| Descriptor | Formula | Chemical Interpretation |

|---|---|---|

| Chemical Potential (μ) | μ ≈ (E_HOMO + E_LUMO) / 2 | Describes the tendency of electrons to escape from the system. |

| Chemical Hardness (η) | η ≈ (E_LUMO - E_HOMO) / 2 | Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

Thermodynamic Parameters

Computational chemistry provides a robust framework for calculating the thermodynamic properties of molecules, such as the enthalpy of formation (ΔfH°), entropy, and heat capacity. nih.govresearchgate.net High-level quantum chemical methods, such as the G3(MP2)//B3LYP composite method, are used to accurately compute gas-phase enthalpies of formation. mdpi.comnih.gov These theoretical values can be combined with experimental data, like enthalpies of vaporization or sublimation, to derive thermodynamic properties in the liquid or solid phase. mdpi.comresearchgate.netnih.gov

For example, a computational and experimental study on methyl- and methoxy-substituted indanones determined their gas-phase enthalpies of formation. mdpi.com Such studies demonstrate that the presence of a methyl group on the indanone core results in a predictable change in the enthalpy of formation. mdpi.com The gas-phase molar heat capacities (Cp,m°) can also be derived from statistical thermodynamics using vibrational frequencies obtained from DFT calculations. mdpi.com

Molecular Docking and Binding Efficiency Studies

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein). mdpi.comnih.gov This method is instrumental in drug discovery and design, as it helps to understand the interactions between a potential drug and its biological target. nih.govmdpi.com

The process involves placing the ligand into the binding site of the receptor and calculating a docking score, which represents the binding energy. mdpi.comresearchgate.net Lower binding energy values typically indicate a more stable and favorable interaction. mdpi.com Software such as AutoDock is widely used for these simulations. mdpi.comnih.gov

While no specific molecular docking studies featuring this compound as the primary ligand were identified in the search results, the methodology is broadly applicable. For analogs of this compound, a typical study would involve:

Preparation of Receptor and Ligand: Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank) and optimizing the geometry of the ligand. nih.gov

Defining the Binding Site: Identifying the active site of the protein where the ligand is expected to bind. nih.govmdpi.com

Docking Simulation: Running the docking algorithm to generate various possible binding poses of the ligand within the receptor's active site. nih.gov

Analysis of Results: Evaluating the docking scores and analyzing the non-covalent interactions (like hydrogen bonds and hydrophobic interactions) between the ligand and the amino acid residues of the protein. nih.gov

Such studies on indene (B144670) analogs could elucidate their potential as inhibitors or modulators of various protein targets. nih.gov

Ligand-Receptor Interactions and Active Site Analysis

Computational methods, particularly molecular docking, are instrumental in elucidating the binding mechanisms of indane derivatives with various biological targets. These studies provide critical insights into the interactions occurring at the active site of receptors, guiding the design of more potent and selective molecules.